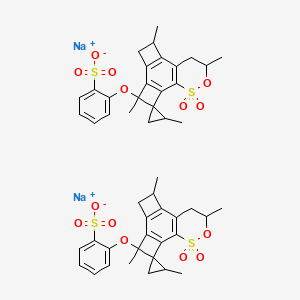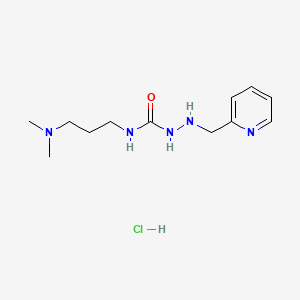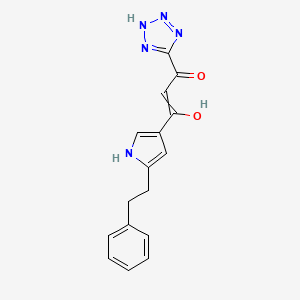
4-(Hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate is a complex organic compound that belongs to the class of carboxylate esters These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate typically involves multiple steps, including the formation of the biphenyl core, the introduction of the hexyloxy group, and the esterification process. Common reagents used in these reactions include:
Biphenyl formation: Coupling reactions such as Suzuki or Stille coupling.
Hexyloxy group introduction: Alkylation reactions using hexyloxy halides.
Esterification: Reaction of carboxylic acids with alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ester groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic regions of proteins, while the ester group may undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate
- 4-(Hexyloxy)phenyl (S)-4’-(2-ethylbutyl)(1,1’-biphenyl)-4-carboxylate
- 4-(Hexyloxy)phenyl (S)-4’-(2-propylbutyl)(1,1’-biphenyl)-4-carboxylate
Uniqueness
The uniqueness of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The hexyloxy group enhances solubility and flexibility, while the biphenyl core provides rigidity and stability.
Eigenschaften
CAS-Nummer |
62614-61-3 |
|---|---|
Molekularformel |
C30H36O3 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
hexyl 4-[4-[(2S)-2-methylbutyl]phenyl]-3-phenylbenzenecarboperoxoate |
InChI |
InChI=1S/C30H36O3/c1-4-6-7-11-20-32-33-30(31)27-18-19-28(29(22-27)25-12-9-8-10-13-25)26-16-14-24(15-17-26)21-23(3)5-2/h8-10,12-19,22-23H,4-7,11,20-21H2,1-3H3/t23-/m0/s1 |
InChI-Schlüssel |
OBIDYWBGFBESTE-QHCPKHFHSA-N |
Isomerische SMILES |
CCCCCCOOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C[C@@H](C)CC)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCOOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)CC(C)CC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


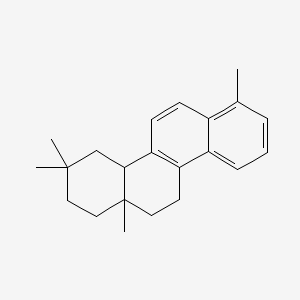
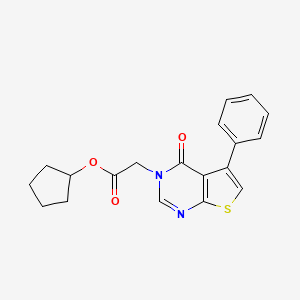
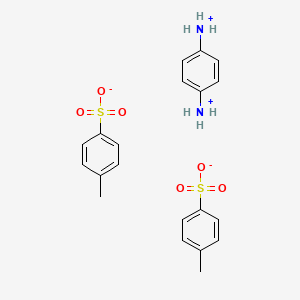
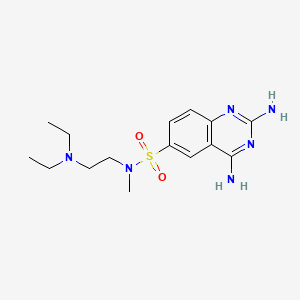

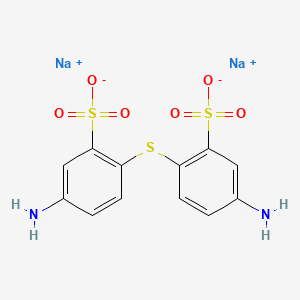
![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

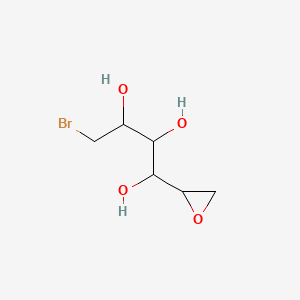
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
